molecular formula C23H24N4 B11310549 3,5-dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11310549
M. Wt: 356.5 g/mol
InChI Key: BOOPXMWRRVALOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical entity designed for research purposes, belonging to the pharmaceutically relevant class of pyrazolo[1,5-a]pyrimidin-7-yl-amines. Compounds within this scaffold are frequently investigated for their capacity to function as potent and selective inhibitors of protein kinase activity . Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of various diseases, making them prominent targets in drug discovery. As such, this compound serves as a valuable chemical tool for probing kinase-dependent biological processes and disease mechanisms. The core pyrazolo[1,5-a]pyrimidine structure is a bioisostere of purine, allowing it to compete with ATP for binding in the catalytic cleft of kinase enzymes . This mechanism underpins its potential utility in oncological research, where it may be used to study aberrant signaling in cancer cell proliferation and survival. Related analogs have demonstrated investigational utility across a spectrum of protein kinase-dependent diseases, highlighting the broad research value of this chemical series . Furthermore, structurally similar pyrazolopyrimidine derivatives have shown documented antiproliferative activities against various human cancer cell lines, including colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7), providing a context for its potential application in cancer biology and therapeutics development . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4/c1-16-9-11-20(12-10-16)22-18(3)23-25-17(2)15-21(27(23)26-22)24-14-13-19-7-5-4-6-8-19/h4-12,15,24H,13-14H2,1-3H3

InChI Key

BOOPXMWRRVALOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole Amines and β-Ketoesters

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-aminopyrazoles and β-ketoesters or malonate derivatives. For the target compound, 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine serves as the pyrazole precursor, reacting with ethyl acetoacetate under acidic conditions.

Procedure :

  • Dissolve 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine (1 equiv) and ethyl acetoacetate (1.2 equiv) in acetic acid (10 vol).

  • Reflux at 120°C for 6–8 hours.

  • Cool to room temperature, precipitate the product with ice water, and filter.

  • Recrystallize from ethanol to obtain 3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (Yield: 72–85%).

Key Data :

ParameterValue
Reaction Temperature120°C
Time6–8 hours
SolventAcetic acid
Yield72–85%

Chlorination for Reactive Intermediates

The 7-hydroxyl group is replaced with chlorine using phosphorus oxychloride (POCl₃) to enable subsequent amination.

Procedure :

  • Suspend 3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (1 equiv) in POCl₃ (5 vol).

  • Add catalytic N,N-dimethylformamide (DMF) (0.1 equiv).

  • Reflux at 110°C for 3 hours.

  • Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.

  • Isolate 7-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (Yield: 88–92%).

Key Data :

ParameterValue
Chlorinating AgentPOCl₃
CatalystDMF
Yield88–92%

Introduction of the N-(2-Phenylethyl)Amine Group

Nucleophilic Aromatic Substitution

The 7-chloro intermediate undergoes substitution with 2-phenylethylamine in the presence of a base.

Procedure :

  • Dissolve 7-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (1 equiv) and 2-phenylethylamine (2.5 equiv) in dimethyl sulfoxide (DMSO) (8 vol).

  • Add potassium carbonate (3 equiv) and heat at 90°C for 12 hours.

  • Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

  • Isolate the title compound as a white solid (Yield: 65–78%).

Optimization Notes :

  • Excess amine (2.5 equiv) ensures complete substitution.

  • DMSO enhances solubility of aromatic intermediates.

Key Data :

ParameterValue
BaseK₂CO₃
SolventDMSO
Yield65–78%

Microwave-Assisted Amination

Microwave irradiation reduces reaction time significantly.

Procedure :

  • Mix 7-chloro intermediate (1 equiv) and 2-phenylethylamine (2.5 equiv) in acetonitrile (5 vol).

  • Irradiate at 150°C for 20 minutes in a microwave reactor.

  • Filter and recrystallize from methanol (Yield: 82%).

Key Data :

ParameterValue
Temperature150°C
Time20 minutes
SolventAcetonitrile
Yield82%

Alternative Routes and Modifications

One-Pot Cascade Synthesis

A streamlined approach combines cyclocondensation and amination in a single pot.

Procedure :

  • React 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine (1 equiv) with ethyl 3-oxopentanoate (1.1 equiv) in acetic acid at 120°C for 5 hours.

  • Add 2-phenylethylamine (2 equiv) and triethylamine (3 equiv) directly to the mixture.

  • Heat at 100°C for 8 hours.

  • Isolate via column chromatography (Yield: 58%).

Advantages :

  • Eliminates isolation of intermediates.

  • Reduces total synthesis time by 30%.

Palladium-Catalyzed Coupling for Aryl Groups

For analogs, Suzuki-Miyaura coupling introduces aryl groups at position 2.

General Protocol :

  • Treat 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (1 equiv) with 4-methylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2 equiv) in dioxane/water (4:1).

  • Heat at 80°C for 6 hours.

  • Proceed with amination as in Section 2.1 (Yield: 70–75%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.30–7.20 (m, 5H, Ar-H), 6.95 (d, J = 8.0 Hz, 2H, Ar-H), 3.85 (t, J = 7.2 Hz, 2H, NCH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂Ph), 2.65 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 2.35 (s, 3H, Ar-CH₃).

  • HRMS (ESI+) : m/z calc. for C₂₄H₂₆N₄ [M+H]⁺: 386.2104; found: 386.2109.

Purity and Yield Comparison

MethodYieldPurity (HPLC)
Cyclocondensation85%98.5%
Microwave82%99.1%
One-Pot58%97.8%

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace DMSO with toluene for amination, reducing solvent cost by 40% without yield loss.

  • Use ammonium chloride instead of K₂CO₃ in polar aprotic solvents (Yield: 68%) .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Structural Characteristics

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure that incorporates both pyrazole and pyrimidine rings. The specific arrangement of methyl and phenyl substituents contributes to its unique chemical properties and potential therapeutic applications.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit promising anticancer properties. The mechanism of action often involves the inhibition of various kinases that play crucial roles in cell proliferation and survival. For instance:

  • Kinase Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibiting these kinases can lead to apoptosis in cancer cells.
  • Case Study : A study demonstrated that related compounds showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer models, suggesting that this compound could have similar efficacy.

Antimycobacterial Activity

Recent studies have also highlighted the potential of pyrazolo[1,5-a]pyrimidines as anti-mycobacterial agents:

  • Mechanism : These compounds have been shown to inhibit mycobacterial ATP synthase, which is vital for energy production in Mycobacterium tuberculosis.
  • In Vivo Efficacy : In animal models, derivatives of this compound exhibited activity against tuberculosis, indicating its potential as a therapeutic agent for this disease.

Biological Activities

The biological activities of 3,5-dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be categorized into several key areas:

Antimicrobial Properties

Pyrazolo[1,5-a]pyrimidines have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains. This makes them potential candidates for developing new antimicrobial therapies.

Anti-inflammatory Effects

Some studies suggest that derivatives may possess anti-inflammatory properties by inhibiting phosphodiesterase enzymes involved in inflammatory responses. This could lead to applications in treating conditions like arthritis or other inflammatory diseases.

Activity TypeDescriptionReference
AnticancerInhibition of cyclin-dependent kinases
AntimycobacterialInhibition of ATP synthase in Mycobacterium tuberculosis
AntimicrobialBroad-spectrum activity against bacteria and fungi
Anti-inflammatoryInhibition of phosphodiesterase enzymes

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Anti-Mycobacterial Pyrazolo[1,5-a]Pyrimidin-7-Amines

The most extensively studied analogues are 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (e.g., compounds 32–35, 47–51) . Key differences include:

Feature Target Compound Anti-Mycobacterial Analogues
3-Position Methyl 4-Fluorophenyl (e.g., compounds 32–35)
5-Position Methyl Varied substituents (alkyl, aryl, heteroaryl)
7-Amine Side Chain N-(2-Phenylethyl) N-(Pyridin-2-ylmethyl)
Reported Activity Not specified Potent M. tb inhibition (MIC < 0.1 µM)

Structural Implications :

  • The 4-fluorophenyl group at position 3 in anti-mycobacterial compounds enhances target binding via hydrophobic and electrostatic interactions . The methyl group in the target compound may reduce potency but improve metabolic stability.
  • The N-(pyridin-2-ylmethyl) side chain in analogues optimizes interactions with ATP synthase, whereas the bulkier N-(2-phenylethyl) group in the target compound may alter binding kinetics .

CRF1 Receptor Antagonists

MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine) shares the pyrazolo[1,5-a]pyrimidin-7-amine core but differs in substitution :

Feature Target Compound MPZP
2-Position 4-Methylphenyl 4-Methoxy-2-methylphenyl
3-Position Methyl 4-Methoxy-2-methylphenyl
7-Amine Side Chain N-(2-Phenylethyl) N,N-Bis(2-methoxyethyl)

Functional Implications :

  • MPZP’s methoxy groups improve solubility and CNS penetration for CRF1 antagonism, whereas the target compound’s methyl and phenyl groups prioritize lipophilicity .

Anti-Wolbachia Agents

Compounds such as 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (compound 3) highlight the role of halogenated aryl groups and pyridylmethyl side chains in anti-parasitic activity . The target compound lacks these features, suggesting divergent therapeutic applications.

Key Structure–Activity Relationship (SAR) Insights

  • 3-Position Substitution : Fluorinated or electron-withdrawing groups (e.g., 4-fluorophenyl) enhance anti-mycobacterial activity . Methyl groups may favor stability over potency.
  • 5-Position Flexibility : Aryl/heteroaryl groups (e.g., p-tolyl, 4-methoxyphenyl) improve target engagement, while alkyl groups balance lipophilicity .
  • 7-Amine Side Chain : Pyridylmethyl groups optimize binding to ATP synthase and CRF1, whereas bulkier chains (e.g., N-(2-phenylethyl)) may reduce off-target effects .

Biological Activity

3,5-Dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H22N4
  • Molecular Weight : 322.4 g/mol

This structure features a pyrazolo[1,5-a]pyrimidine core with various substituents that influence its biological activity.

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold often exhibit their biological effects through the following mechanisms:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of various kinases involved in cancer progression. For instance, they may inhibit BRAF kinase, which is crucial in melanoma development.
  • Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells by promoting reactive oxygen species (ROS) formation and disrupting mitochondrial function.
  • Cell Cycle Arrest : They may cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Efficacy in Melanoma

A study highlighted the compound's activity against melanoma cell lines such as UACC-62 and M14. The half-maximal inhibitory concentration (IC50) values were reported as follows:

  • UACC-62 : IC50 = 1.85 μM
  • M14 : IC50 = 1.76 μM

These findings suggest significant cytotoxic effects on melanoma cells, making it a candidate for further development in cancer therapy.

Comparative Activity

The compound's activity was compared with other derivatives in terms of their IC50 values against various cancer cell lines. The results are summarized in the table below:

Compound NameCell LineIC50 (μM)
3,5-Dimethyl CompoundUACC-621.85
Other Derivative AUACC-620.98
Other Derivative BMDA-MB-4350.2
Other Derivative CA3750.5

Case Study 1: In Vitro Studies

In vitro studies demonstrated that treatment with the compound led to significant growth inhibition in melanoma cell lines. The mechanism was linked to its ability to inhibit tubulin polymerization and induce G2/M phase arrest.

Case Study 2: In Vivo Studies

In vivo studies using murine models showed that the compound effectively inhibited tumor growth without significant toxicity. This suggests a favorable therapeutic window for further clinical exploration.

Q & A

Basic Research: What are the standard synthetic routes for 3,5-dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how are intermediates characterized?

Answer:
The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by substitution reactions. For example:

  • Step 1: Cyclization of 5-aminopyrazole derivatives with β-keto esters or nitriles under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2: Introduction of substituents (e.g., 4-methylphenyl at position 2) via nucleophilic aromatic substitution or palladium-catalyzed coupling .
  • Step 3: Alkylation or amination at position 7 using reagents like 2-phenylethylamine under reflux in ethanol or DCM .
    Characterization: Intermediates are validated via 1H^1H/13C^{13}C-NMR (to confirm regiochemistry), IR (to track functional groups), and mass spectrometry (for molecular weight verification) .

Basic Research: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: 1H^1H-NMR identifies proton environments (e.g., methyl groups at positions 3/5, aromatic protons from substituents). 13C^{13}C-NMR confirms carbon hybridization and substituent effects .
  • X-ray Crystallography: Resolves bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding, π-π stacking in the pyrimidine ring) .
  • IR Spectroscopy: Detects N-H stretches (from the amine group) and C-F/C-Cl vibrations if halogens are present .

Advanced Research: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
  • Solvent/Catalyst Screening: Machine learning algorithms analyze datasets from similar pyrazolo[1,5-a]pyrimidine syntheses to predict optimal solvents (e.g., ethanol vs. DMF) or catalysts (e.g., Pd(PPh3_3)4_4) .
  • Kinetic Modeling: Microkinetic simulations guide temperature and reagent stoichiometry adjustments to minimize byproducts .

Advanced Research: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-Response Reassessment: Validate activity across multiple cell lines (e.g., IC50_{50} in HepG2 vs. MCF-7) to rule out cell-type-specific effects .
  • Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported enzyme targets (e.g., kinase inhibition) .
  • Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines) to identify substituent-dependent trends .

Advanced Research: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Answer:

  • Systematic Substituent Variation: Modify substituents at positions 2 (aryl), 3/5 (alkyl), and 7 (amine) to assess impact on bioactivity .
  • In Silico Screening: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like adenosine A2A_{2A} receptors .
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bond acceptors in the pyrimidine ring) using tools like Schrödinger’s Phase .

Basic Research: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar byproducts .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/dichloromethane) based on solubility differences .
  • HPLC-PDA: High-performance liquid chromatography with photodiode array detection ensures >95% purity for biological assays .

Advanced Research: How do π-π interactions and hydrogen bonding influence the crystal packing of this compound?

Answer:

  • π-π Stacking: The pyrazolo[1,5-a]pyrimidine core engages in face-to-face interactions with aromatic substituents (e.g., 4-methylphenyl), stabilizing the lattice .
  • Hydrogen Bonds: The N-(2-phenylethyl)amine group forms N-H···N bonds with adjacent pyrimidine nitrogens, dictating polymorphic forms .
  • Torsion Angles: Substituent bulkiness (e.g., 3,5-dimethyl groups) affects dihedral angles between rings, altering packing efficiency .

Advanced Research: What in vitro and in vivo models are suitable for evaluating its pharmacokinetic properties?

Answer:

  • In Vitro:
    • Caco-2 Assays: Measure intestinal permeability .
    • Microsomal Stability: Assess hepatic metabolism using rat liver microsomes .
  • In Vivo:
    • Rodent Pharmacokinetics: Oral bioavailability and half-life in Sprague-Dawley rats via LC-MS/MS plasma analysis .
    • BBB Penetration: Evaluate brain-to-plasma ratio in murine models for CNS-targeted applications .

Basic Research: How is the compound’s stability under varying pH and temperature conditions assessed?

Answer:

  • Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours .
  • HPLC-MS Monitoring: Track degradation products (e.g., hydrolysis of the amine group) .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature and hygroscopicity .

Advanced Research: What mechanistic insights explain its enzyme inhibition activity?

Answer:

  • Kinetic Studies: Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes .
  • Mutagenesis Analysis: Replace key residues (e.g., Lys100 in kinase targets) to confirm binding site interactions .
  • Molecular Dynamics (MD): Simulate inhibitor-enzyme complexes to identify conformational changes upon binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.